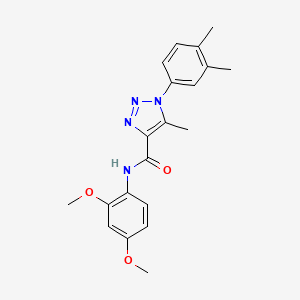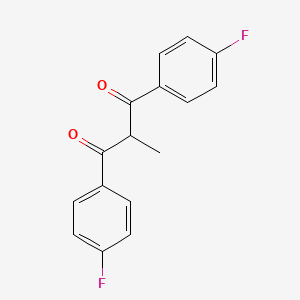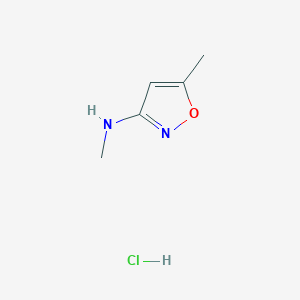![molecular formula C11H13N3OS B2541356 2-Morpholinobenzo[d]thiazol-5-amine CAS No. 1781932-13-5](/img/structure/B2541356.png)
2-Morpholinobenzo[d]thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinobenzo[d]thiazol-5-amine, also known as MBT, is an organic compound that has been used in scientific research for a variety of purposes. It is an amine with the chemical formula C9H11N3O2S. MBT is a heterocyclic aromatic compound that is composed of four rings connected to a nitrogen atom. It is a colorless solid that is soluble in water and can be used as a building block for synthesizing other compounds.
Scientific Research Applications
Synthesis of Derivatives
Synthesis of Morpholine Derivatives with Thiazole Moiety : Morpholine, due to its functional groups of amine and ether, is used in synthesizing potent drugs, including thiazole substituted morpholine derivatives (Berber, 2019).
Domino-Reaction for Synthesis of Quinazolin-Amines and Thiazol-Morpholines : Domino-reactions involving morpholine derivatives lead to the synthesis of compounds like N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholines (Fathalla, Pazdera, & Marek, 2002).
Electrochemical Synthesis
- Electrochemical Synthesis of Disulfides : Electrochemical methods have been used to synthesize new disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzene thiols (Esmaili & Nematollahi, 2013).
Catalytic Reactions
- Catalytic Transformation Involving Morpholin-4-amine : Catalyzed reactions involving morpholin-4-amine can lead to the formation of benzo[b]thiophene 1,1-dioxides, indicating the utility of morpholine derivatives in catalytic processes (Luo, Pan, Chen, Yao, & Wu, 2015).
Biological Applications
Antiproliferative-Antimicrobial Properties of Schiff Bases : Schiff bases derived from 1,3,4-thiadiazole compounds, incorporating morpholine, have shown significant biological activities, indicating the potential of these compounds in pharmacological applications (Gür et al., 2020).
Antiradical and Anti-Inflammatory Activity : Some morpholine derivatives, like 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one, have exhibited high antiradical and anti-inflammatory activities (Kulakov et al., 2015).
Biodegradable Polyesteramides with Morpholine : Morpholine derivatives are used in the synthesis of polyesteramides with pendant functional groups, highlighting their importance in material science and biodegradable materials (Veld, Dijkstra, & Feijen, 1992).
Crystallography and Structural Analysis
Crystal Structure of Morpholine Derivatives : Studies on the crystal structure of morpholine derivatives, such as 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, provide insights into their molecular structure and potential applications in material science (Malinovskii et al., 2000).
Reaction Studies for Synthetic Applications : Investigations into the reactions of morpholine derivatives with other compounds, such as thiamine, offer insights into their synthetic applications and potential use in creating new molecules (Takamizawa, Hirai, & Hamashima, 1968).
Miscellaneous Applications
Use in Organic Synthesis : Morpholine derivatives are utilized in organic synthesis, demonstrating their versatility in creating various heterocycles and serving as synthons for primary amines (Schöllkopf, 1979).
Applications in Chromatography : They are also employed in chromatographic methods for the determination of amines, underscoring their utility in analytical chemistry (Steinert, Khalaf, Keese, & Rimpler, 1996).
Safety and Hazards
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFDUONXKMIABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)



![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)
![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)

![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)
![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)
